molecular formula C21H27N5O4S B2821167 Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 869343-89-5

Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2821167
CAS No.: 869343-89-5
M. Wt: 445.54
InChI Key: YNGJQJAQWKKCES-UHFFFAOYSA-N
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Description

Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine-carboxylate framework. Key structural elements include:

  • A 4-ethoxyphenyl substituent, which enhances lipophilicity and modulates electronic properties.

This compound belongs to a class of hybrid molecules designed to exploit the pharmacological synergy of fused heterocyclic systems.

Properties

IUPAC Name

ethyl 4-[(4-ethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-4-29-16-8-6-15(7-9-16)17(18-19(27)26-20(31-18)22-14(3)23-26)24-10-12-25(13-11-24)21(28)30-5-2/h6-9,17,27H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGJQJAQWKKCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolotriazole ring.

    Substitution Reactions:

    Piperazine Ring Formation: The piperazine ring is synthesized through cyclization reactions involving diamines and dihaloalkanes.

    Final Coupling: The final step involves coupling the thiazolotriazole core with the piperazine ring and the ethoxyphenyl group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the ethoxyphenyl group, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.

    Pharmaceutical Development: It is a candidate for drug development due to its complex structure and potential biological activity.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to therapeutic effects. The thiazolotriazole moiety is particularly important for binding to active sites of enzymes, while the piperazine ring enhances its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues and Substituent Effects

The following table highlights structural variations and their implications:

Compound Name Key Structural Differences Pharmacological Implications Reference
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate - 2-Ethyl (vs. 2-methyl) on thiazolo-triazole
- 3-Fluorophenyl (vs. 4-ethoxyphenyl)
Increased lipophilicity (ethyl group); enhanced metabolic stability (fluorine substitution)
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate - Thiazolo-pyrimidine core (vs. thiazolo-triazole)
- Chlorophenyl substituent
Altered binding affinity due to pyrimidine ring geometry; potential for halogen-mediated interactions
Ethyl 4-{6-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate - Thiazolidinone core (vs. thiazolo-triazole)
- Benzylidene side chain
Enhanced π-π stacking potential; possible antioxidant or anti-inflammatory activity
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine - Pyrazolo-triazolo-pyrimidine core (vs. thiazolo-triazole-piperazine)
- Nitrophenyl group
High thermal stability; nitro group may confer antimicrobial or anticancer activity

Biological Activity

Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate (CAS Number: 869342-98-3) is a complex organic compound notable for its potential biological activities. This compound features a piperazine ring, an ethoxyphenyl moiety, and a thiazolo-triazole hybrid structure, which collectively contribute to its pharmacological properties. The following sections detail the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N4O4SC_{22}H_{28}N_{4}O_{4}S, with a molecular weight of 444.5 g/mol. The unique structural features facilitate various interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with piperazine and thiazole moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing piperazine structures have been shown to possess significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their effectiveness against various bacterial strains and fungi .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity in vitro. Studies have shown that related compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in various metabolic pathways. For example:

  • Tyrosinase Inhibition : Similar compounds have been reported to inhibit tyrosinase (TYR), an enzyme crucial for melanin biosynthesis. This inhibition can be beneficial in treating hyperpigmentation disorders .
    CompoundIC50 (μM)Antioxidant Activity (EC50 μM)
    Compound A3.89.0
    Compound B>1013.2

Study on Antimicrobial Activity

In a comparative study involving various derivatives of piperazine-based compounds, this compound exhibited promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics used in the study .

Study on Antioxidant Effects

Another investigation focused on the antioxidant capacity of piperazine derivatives showed that Ethyl 4-(...) had an EC50 value comparable to established antioxidants like ascorbic acid. This suggests its potential role in formulations aimed at reducing oxidative damage .

Q & A

Q. What are the key steps in synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions:

  • Thiazolo-triazole framework formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol .
  • Piperazine coupling : Alkylation or nucleophilic substitution to attach the piperazine-carboxylate moiety, requiring anhydrous conditions and catalysts like triethylamine .
  • Functional group introduction : Ethoxy/methoxy groups are added via Williamson ether synthesis, optimized at 60–80°C in DMF . Critical factors : Temperature control (prevents side reactions), solvent polarity (enhances intermediate stability), and purification via column chromatography (silica gel, eluent: chloroform/methanol) .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine methylene at δ 3.2–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 475.56) .
  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., thiazole-triazole dihedral angles < 10°) .

Q. How does the compound’s solubility impact in vitro assays?

Solubility in DMSO (≥50 mg/mL) facilitates stock solutions for cellular assays. For aqueous buffers (e.g., PBS), co-solvents like PEG-400 or cyclodextrin derivatives are required to prevent precipitation .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., IC₅₀ variability) be resolved?

Contradictions : Discrepancies in IC₅₀ values (e.g., 2–10 μM in cancer cell lines) may arise from assay conditions (e.g., serum content, incubation time). Mitigation strategies :

  • Standardize protocols: Use serum-free media for 24-hour treatments to minimize protein binding .
  • Validate via orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .
  • Control for batch-to-batch purity variations (HPLC ≥95%) .

Q. What computational methods predict target interactions and guide SAR studies?

  • Molecular docking : AutoDock Vina or Schrödinger Suite identifies binding poses with NLRP3 inflammasome (PDB: 6NPY) or kinase targets (e.g., EGFR). Key interactions: hydrogen bonding with thiazole NH and hydrophobic contacts with the ethoxyphenyl group .
  • QSAR models : Hammett constants (σ) for substituents on the phenyl ring correlate with logP and activity (R² > 0.85 in triazole analogs) .

Q. How do steric/electronic effects of substituents modulate reactivity and bioactivity?

  • Steric effects : Bulky groups (e.g., 4-bromophenyl) reduce enzymatic hydrolysis of the piperazine-carboxylate ester .
  • Electronic effects : Electron-withdrawing substituents (e.g., -F) enhance thiazole ring electrophilicity, increasing covalent binding to cysteine residues in targets . Case study : Replacing 4-ethoxyphenyl with 3,4,5-trimethoxyphenyl boosts antiproliferative activity (IC₅₀ from 8.2 → 3.7 μM in MCF-7 cells) via enhanced π-stacking .

Q. What strategies optimize in vivo pharmacokinetics while maintaining efficacy?

  • Prodrug modification : Replace ethyl ester with tert-butyl to slow esterase-mediated hydrolysis, extending half-life (t₁/₂ from 1.5 → 4.2 hours in rodents) .
  • Nanoformulation : Encapsulation in PLGA nanoparticles improves bioavailability (AUC0–24h increased 3-fold) and reduces hepatotoxicity .

Methodological Tables

Q. Table 1. Comparative Reactivity of Key Functional Groups

Functional GroupReaction TypeConditionsYield (%)Reference
Thiazole NHAlkylationK₂CO₃, DMF, 80°C65–72
PiperazineAcylationEDC/HOBt, RT85–90
Ethoxy phenylEther cleavageHBr/AcOH, reflux78

Q. Table 2. Biological Activity of Structural Analogs

Analog SubstituentTargetIC₅₀ (μM)Selectivity Index
4-Ethoxyphenyl (parent)NLRP34.112.3
3,4,5-TrimethoxyphenylEGFR1.88.9
4-BromophenylCOX-29.52.4
Data from

Key Challenges and Future Directions

  • Crystallization issues : Low symmetry and flexible piperazine ring hinder single-crystal growth. Use vapor diffusion with tert-butanol/water mixtures .
  • Metabolite identification : LC-MS/MS reveals hydroxylation at the thiazole ring (major metabolite) and ester hydrolysis (minor) .

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